molecular formula C13H9BrN2O2S B6157056 1-(benzenesulfonyl)-5-bromo-1H-indazole CAS No. 1001415-31-1

1-(benzenesulfonyl)-5-bromo-1H-indazole

Cat. No.: B6157056
CAS No.: 1001415-31-1
M. Wt: 337.2
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Description

1-(Benzenesulfonyl)-5-bromo-1H-indazole is a substituted indazole derivative featuring a benzenesulfonyl group at position 1 and a bromine atom at position 5. Indazoles are nitrogen-containing heterocycles with a fused benzene and pyrazole ring, and substitutions at specific positions modulate their electronic, steric, and reactivity profiles. The benzenesulfonyl group is a strong electron-withdrawing substituent, which enhances stability and influences reactivity in cross-coupling reactions, making this compound a valuable intermediate in pharmaceutical synthesis .

Properties

CAS No.

1001415-31-1

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-5-bromo-1H-indazole can be synthesized through several synthetic routes. One common method involves the bromination of 1-(benzenesulfonyl)-1H-indazole using bromine in the presence of a suitable catalyst, such as iron(III) bromide. The reaction is typically carried out in an inert solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-5-bromo-1H-indazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzenesulfonyl derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce indazole derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(Benzenesulfonyl)-5-bromo-1H-indazole has been studied for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human cancer cells by inducing apoptosis through the modulation of specific signaling pathways .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies suggest that it may inhibit bacterial growth, making it a potential candidate for developing new antibiotics .

Biological Research

The compound is also being investigated for its role in biological systems:

  • Enzyme Inhibition: this compound acts as an inhibitor of certain enzymes involved in disease processes. For example, it has been shown to inhibit enzymes related to inflammation and cancer progression .
  • Targeted Drug Delivery: Its sulfonamide group enhances solubility and bioavailability, making it useful in formulating targeted drug delivery systems .

Materials Science

In materials science, this compound is being explored for its utility in synthesizing novel materials:

  • Polymer Chemistry: It serves as a building block for synthesizing polymers with specific properties, such as improved thermal stability and mechanical strength .
  • Nanotechnology: The compound has potential applications in nanotechnology, where it can be used to functionalize nanoparticles for biomedical applications .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results indicated that certain derivatives exhibited significantly higher cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

A study conducted by the Department of Microbiology at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed promising results, inhibiting bacterial growth at low concentrations and suggesting its potential as a new antibacterial agent .

Mechanism of Action

The mechanism by which 1-(benzenesulfonyl)-5-bromo-1H-indazole exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of 1-(benzenesulfonyl)-5-bromo-1H-indazole include brominated indazoles with variations in substituent type and position.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Formula Key Characteristics Reference
This compound 1: Benzenesulfonyl, 5: Br C₁₃H₁₀BrN₂O₂S Electron-withdrawing sulfonyl group enhances stability; bromine enables cross-coupling reactions.
5-Bromo-3-isopropyl-1-methyl-1H-indazole 1: Me, 3: i-Pr, 5: Br C₁₁H₁₃BrN₂ Methyl and isopropyl groups increase steric bulk, potentially hindering reactivity.
5-Bromo-1,4-dimethyl-1H-indazole 1: Me, 4: Me, 5: Br C₉H₉BrN₂ Dual methyl groups may reduce solubility in polar solvents.
6-Bromo-5-methyl-1H-indazole 5: Me, 6: Br C₈H₇BrN₂ Bromine at position 6 shifts reactivity compared to position 5.
5-Bromo-3-cyclopropyl-1H-indazole 3: Cyclopropyl, 5: Br C₁₀H₉BrN₂ Cyclopropyl group introduces strain, potentially altering ring conformation.

Physicochemical and Spectral Properties

While direct data for this compound are unavailable, inferences can be drawn from analogues:

  • Melting Points : Brominated indazoles typically exhibit melting points between 130–200°C (e.g., 141–142°C for a related bromo-indole compound ).
  • NMR Signatures :
    • Benzenesulfonyl group: Aromatic protons (~7.5–8.0 ppm) and sulfonyl-induced deshielding of adjacent protons .
    • Bromine: Heavy atom effect may broaden signals in ¹H NMR .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(benzenesulfonyl)-5-bromo-1H-indazole?

  • Methodological Answer : The synthesis typically involves sulfonylation of 5-bromo-1H-indazole using benzenesulfonyl chloride under basic conditions. Evidence from analogous indazole derivatives (e.g., 4-bromo-5-methyl-1-tosyl-1H-indazole) suggests using bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as DMF or THF at 0–25°C . Reaction monitoring via TLC and purification by column chromatography (eluent: ethyl acetate/hexane mixtures) are recommended.

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR : To verify the benzenesulfonyl group (aromatic protons at δ 7.5–8.0 ppm) and indazole core (characteristic N–H peaks and bromine-induced deshielding).
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation (e.g., [M+H]+ calculated for C₁₃H₁₀BrN₂O₂S: 353.96).
  • X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) can refine the structure .

Q. What analytical techniques are critical for assessing purity?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<1%).
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
  • Melting Point : Sharp melting range (e.g., 150–152°C) indicates purity .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The C5 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Reaction : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor via 1H NMR for aryl group integration .
  • Contradiction Note : Steric hindrance from the benzenesulfonyl group may reduce coupling efficiency compared to non-sulfonylated analogs; optimize catalyst loading (5–10 mol%) .

Q. What strategies resolve contradictions in crystallographic data refinement?

  • Methodological Answer : If anisotropic displacement parameters (ADPs) show irregularities:

  • SHELXL Constraints : Apply ISOR or DELU restraints to suppress overfitting.
  • Twinned Data : Use TWIN/BASF commands in SHELXL for twin refinement.
  • Validation Tools : Check R1/wR2 residuals (<5% difference) and ADPs via WinGX/ORTEP .

Q. How can stability under biological conditions be evaluated?

  • Methodological Answer :

  • pH Stability Studies : Incubate in PBS (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via LC-MS.
  • Metabolic Stability : Use liver microsomes (e.g., human CYP450 isoforms) to quantify half-life (t₁/₂).
  • Reactivity with Nucleophiles : Test thiol (e.g., glutathione) reactivity via UV-Vis or fluorescence quenching .

Q. What computational methods predict binding affinity for kinase inhibitors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB ID: 1M17).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding mode stability.
  • QSAR Models : Corporate Hammett σ values for substituent effects (bromo: σₚ = +0.26) .

Key Notes

  • Advanced Synthesis : For scale-up (>10 mmol), replace NaH with Cs₂CO₃ to reduce exothermicity .
  • Crystallography : Prioritize SHELX over other suites for small-molecule refinement due to robustness .

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